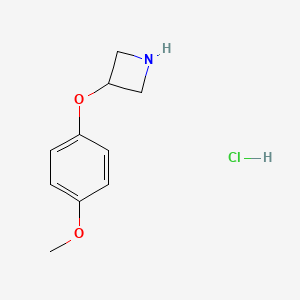

3-(4-Methoxyphenoxy)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-methoxyphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPOGXAOHZSAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236862-34-2 | |

| Record name | Azetidine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236862-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)azetidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)azetidine hydrochloride (CAS Number: 1236862-34-2), a heterocyclic building block of significant interest in medicinal chemistry. We delve into its physicochemical properties, outline plausible and established synthetic strategies with mechanistic insights, discuss its role as a bioisostere, and explore its potential applications in the design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this azetidine derivative.

Introduction: The Rise of the Azetidine Scaffold

In the landscape of modern drug discovery, small, strained rings have emerged as powerful tools for navigating and optimizing chemical space. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered considerable attention.[1] Its inherent ring strain (approx. 25.4 kcal/mol) confers a unique three-dimensional geometry that is both conformationally restricted and synthetically versatile.[2] Unlike the more labile aziridines, azetidines offer a superior balance of stability and reactivity, making them robust intermediates and valuable pharmacophores.[2]

The incorporation of an azetidine ring into a drug candidate can profoundly and beneficially influence its properties. The rigid, sp³-rich character of the scaffold often leads to improved aqueous solubility, enhanced metabolic stability, and the ability to project substituents into novel vectors, thereby improving target engagement and selectivity.[3] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, feature an azetidine core, validating its utility in developing successful therapeutics.[3] This guide focuses specifically on the 3-(4-methoxyphenoxy) substituted azetidine, a derivative that combines the advantages of the azetidine core with the electronic and structural features of a para-substituted aryl ether.

Chemical Identity and Physicochemical Properties

The fundamental identity and key computed properties of 3-(4-Methoxyphenoxy)azetidine hydrochloride are summarized below. Access to experimentally verified data such as melting point and solubility is limited in public literature, highlighting the specialized nature of this compound primarily available through fine chemical suppliers.

| Property | Value | Source |

| Chemical Name | 3-(4-Methoxyphenoxy)azetidine hydrochloride | - |

| CAS Number | 1236862-34-2 | |

| Molecular Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.67 g/mol | |

| Canonical SMILES | COC1=CC=C(C=C1)OC2CNC2.Cl | |

| Physical Form | Solid (predicted) | - |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO due to its hydrochloride salt form. | - |

Synthesis and Mechanistic Considerations

The synthesis of 3-(4-methoxyphenoxy)azetidine is not widely detailed in peer-reviewed journals but can be reliably achieved through established synthetic organic chemistry methods. The most logical and industrially scalable approach involves the coupling of an N-protected 3-hydroxyazetidine with 4-methoxyphenol, followed by deprotection and salt formation. Two primary coupling strategies are considered here: the Mitsunobu reaction and the Williamson ether synthesis.

Synthetic Pathway Overview

A general and robust synthetic pathway starts from the commercially available N-Boc-3-hydroxyazetidine. The Boc (tert-butoxycarbonyl) group serves as an excellent protecting group for the azetidine nitrogen; it is stable to a wide range of reaction conditions and can be readily removed under acidic conditions.

Caption: General two-step synthesis workflow.

Method A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[2] It couples a primary or secondary alcohol with a suitable nucleophile (in this case, a phenol with a pKa ≤ 15) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

Mechanism & Rationale:

-

Activation: PPh₃ attacks the N=N double bond of DIAD, forming a betaine intermediate.

-

Proton Transfer: The acidic 4-methoxyphenol protonates the betaine. Simultaneously, the N-Boc-3-hydroxyazetidine alcohol is deprotonated by the DIAD-derived anion.

-

Oxyphosphonium Salt Formation: The resulting alkoxide attacks the activated phosphorus atom, displacing the DIAD byproduct and forming a key alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

-

Sₙ2 Displacement: The phenoxide ion, acting as the nucleophile, attacks the carbon bearing the oxyphosphonium leaving group in an Sₙ2 fashion, resulting in the desired ether linkage with inversion of configuration.

Caption: Logical workflow of the Mitsunobu reaction.

Experimental Protocol (Exemplary):

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 4-methoxyphenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting alcohol.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate N-Boc-3-(4-methoxyphenoxy)azetidine. The primary byproduct, triphenylphosphine oxide (PPh₃=O), can be challenging to remove but often precipitates from nonpolar solvents or can be separated chromatographically.

Method B: Williamson Ether Synthesis

A more traditional approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide or sulfonate. For this synthesis, it is more practical to activate the azetidine alcohol rather than the phenol.

Mechanism & Rationale:

-

Activation of Alcohol: N-Boc-3-hydroxyazetidine is first converted into a derivative with a better leaving group, typically a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.

-

Deprotonation of Phenol: 4-methoxyphenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetonitrile) to generate the more nucleophilic sodium or potassium 4-methoxyphenoxide.

-

Sₙ2 Displacement: The phenoxide nucleophile displaces the tosylate or mesylate leaving group from the activated azetidine in an Sₙ2 reaction to form the ether bond.

Experimental Protocol (Exemplary): Part 1: Mesylation of N-Boc-3-hydroxyazetidine

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) and cool to 0 °C.

-

Add methanesulfonyl chloride (1.2 eq.) dropwise and stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the crude N-Boc-3-(methylsulfonyloxy)azetidine, which can often be used in the next step without further purification.

Part 2: Nucleophilic Substitution

-

To a solution of 4-methoxyphenol (1.1 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C. Stir until hydrogen evolution ceases.

-

Add a solution of the crude N-Boc-3-(methylsulfonyloxy)azetidine from Part 1 in DMF to the phenoxide solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours until the reaction is complete (monitored by LC-MS).

-

Cool the reaction, quench carefully with water, and extract with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain the protected product.

Final Step: Deprotection and Salt Formation

The final step is the removal of the Boc protecting group and formation of the hydrochloride salt, which improves the compound's crystallinity and aqueous solubility.

-

Dissolve the purified N-Boc-3-(4-methoxyphenoxy)azetidine in a minimal amount of a suitable solvent such as 1,4-dioxane, diethyl ether, or ethyl acetate.

-

Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane, or gaseous HCl) in excess (2-3 eq.).

-

Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with the solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield 3-(4-Methoxyphenoxy)azetidine hydrochloride as a solid.

Applications in Medicinal Chemistry and Drug Discovery

While no marketed drugs currently contain the specific 3-(4-methoxyphenoxy)azetidine moiety, its structure represents a confluence of two privileged motifs in medicinal chemistry: the azetidine ring and the aryl ether linkage. This makes it a highly attractive building block for generating compound libraries and as a lead structure for optimization.

4.1. Role as a Bioisosteric Replacement

The 3-phenoxyazetidine scaffold can be viewed as a rigidified, conformationally constrained bioisostere for more flexible fragments commonly found in bioactive molecules.

-

Replacement for Anilines and Benzylamines: The vector and geometry of the 3-phenoxyazetidine can mimic those of anilines or benzylamines while introducing improved physicochemical properties. The absence of an acidic N-H proton (as in secondary anilines) or a site of metabolic oxidation (the benzylic position) can enhance metabolic stability and tune pKa.

-

Constrained Analogue of Aryloxypropanolamines: This scaffold is a rigid analogue of the aryloxypropanolamine pharmacophore found in many beta-blockers. The azetidine ring locks the relative orientation of the aryl ether and the basic nitrogen, which can be exploited to enhance binding affinity and selectivity for specific receptor subtypes.

4.2. Vectorial Projection and Scaffold Decoration

The azetidine nitrogen serves as a key handle for further chemical modification. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. This allows chemists to systematically explore the chemical space around a core pharmacophore attached via the phenoxy group.

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Practical Guide to the Spectroscopic Characterization of 3-(4-Methoxyphenoxy)azetidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 3-(4-Methoxyphenoxy)azetidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document serves as a detailed theoretical framework for researchers and scientists. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's molecular structure. Furthermore, it provides robust, field-proven experimental protocols for acquiring high-quality spectroscopic data for this molecule. This guide is intended to empower researchers to effectively characterize 3-(4-Methoxyphenoxy)azetidine hydrochloride and similar molecules, ensuring data integrity and facilitating unambiguous structural elucidation.

Introduction: The Structural Significance of 3-(4-Methoxyphenoxy)azetidine Hydrochloride

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain endows it with unique conformational properties and reactivity, making it a valuable building block in the design of novel therapeutic agents.[1] The title compound, 3-(4-Methoxyphenoxy)azetidine hydrochloride (Figure 1), incorporates this key motif functionalized with a methoxyphenoxy group, a common pharmacophore in drugs targeting the central nervous system.[2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, crucial properties for pharmaceutical development.[3]

Accurate structural characterization is paramount in drug discovery and development to ensure the identity, purity, and stability of a compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical aspects of applying these techniques to 3-(4-Methoxyphenoxy)azetidine hydrochloride.

Figure 1: Chemical structure of 3-(4-Methoxyphenoxy)azetidine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Theoretical Principles of NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the resonance frequency. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), which is measured in parts per million (ppm).

Experimental Protocol for NMR Data Acquisition

A rigorous and well-documented experimental setup is crucial for obtaining high-quality, reproducible NMR data.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-(4-Methoxyphenoxy)azetidine hydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the N-H proton, while D₂O will lead to its exchange and disappearance.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If using a non-deuterated solvent for initial dissolution, add a capillary containing a deuterated solvent for locking.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled experiment (e.g., zgpg30).

-

Spectral width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard pulse programs and optimize parameters according to the instrument manufacturer's recommendations.

-

Sources

Physical and chemical properties of 3-(4-Methoxyphenoxy)azetidine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenoxy)azetidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 3-(4-Methoxyphenoxy)azetidine hydrochloride (CAS No. 1236862-34-2). As a substituted azetidine, this compound is a valuable building block for medicinal chemists and drug development professionals. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in the design of novel therapeutic agents.[1][2][3] This document delineates the compound's chemical identity, structural features, and core physicochemical characteristics. It further provides detailed experimental protocols for key analytical procedures, insights into its chemical reactivity and stability, and essential safety and handling guidelines. The information is curated to support researchers in leveraging this molecule's full potential in synthetic applications and drug discovery programs.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure. 3-(4-Methoxyphenoxy)azetidine hydrochloride is characterized by an azetidine ring substituted at the 3-position with a phenoxy group, which itself is para-substituted with a methoxy moiety. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.[1][2]

Nomenclature and Key Identifiers

A consistent and accurate identification is critical for regulatory compliance and scientific communication.

| Identifier | Value | Source |

| IUPAC Name | 3-(4-methoxyphenoxy)azetidine hydrochloride | [4] |

| CAS Number | 1236862-34-2 | [4] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |

| Molecular Weight | 215.67 g/mol | [4] |

| SMILES | COC1=CC=C(C=C1)OC2CNC2.Cl | [4] |

| InChI Key | (Generated from structure) |

Structural Representation

The molecule's three-dimensional shape and electronic distribution are central to its reactivity and interactions with biological systems. The structure consists of a strained four-membered azetidine ring, a planar phenyl ring, and an ether linkage.

Caption: Key reactive sites on the 3-(4-Methoxyphenoxy)azetidine core.

Storage and Stability

For maintaining the integrity of the compound, storage in a cool, dry place away from direct light and moisture is recommended. [5]The material should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption due to its hygroscopic nature.

Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The following are expected data based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the ~6.8-7.2 ppm range (AA'BB' system).Azetidine Protons: Multiplets in the ~3.5-4.5 ppm range.Methoxy Protons: A sharp singlet at ~3.8 ppm.Amine Proton (N-H₂⁺): A broad singlet, potentially exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Peaks in the ~114-155 ppm range.Azetidine Carbons: Peaks in the ~40-70 ppm range.Methoxy Carbon: A peak around ~55 ppm. |

| Mass Spec (ESI+) | [M+H]⁺ (Free Base): Expected m/z at 194.11 (C₁₀H₁₅NO₂⁺). The hydrochloride salt will not be observed. |

| FT-IR (KBr) | N-H Stretch: Broad absorption ~2400-3000 cm⁻¹ (characteristic of amine salt).C-O-C Stretch (Aryl Ether): Strong band ~1230-1250 cm⁻¹.C-O-C Stretch (Alkyl Ether): Band ~1075-1150 cm⁻¹.Aromatic C=C Stretch: Peaks ~1500-1600 cm⁻¹. |

Experimental Protocols

Reproducible and reliable data is the cornerstone of scientific research. The following protocols are designed to be self-validating and provide a clear methodology for characterizing the compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard, equilibrium-based technique to determine the solubility of a compound. By ensuring saturation and allowing sufficient time to reach equilibrium, it provides a reliable and reproducible value.

Methodology:

-

Preparation: Add an excess amount of 3-(4-Methoxyphenoxy)azetidine hydrochloride to a known volume of deionized water (e.g., 20 mg in 2 mL) in a glass vial.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) using a mechanical shaker for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms a saturated solution.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully extract a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or LC-MS.

-

Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for aqueous solubility determination.

Protocol: NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation and referencing are critical for obtaining accurate and interpretable NMR data. Deuterated solvents are used to avoid large solvent signals, and an internal standard ensures accurate chemical shift referencing. [6][7] Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(4-Methoxyphenoxy)azetidine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.

-

Internal Standard: For quantitative purposes or precise referencing, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a water-soluble equivalent like DSS for D₂O samples).

-

Acquisition: Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shift (ppm) axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H) or the internal standard (TMS at 0 ppm). [6][7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar azetidine hydrochlorides can be used to infer potential hazards.

Hazard Identification

Related compounds are classified with the following GHS hazard statements. [8][9]Users should handle this compound with the assumption that it may possess similar hazards.

| GHS Statement | Hazard Description | Source (Related Compounds) |

| H315 | Causes skin irritation | [8][9] |

| H319 | Causes serious eye irritation | [8][9] |

| H335 | May cause respiratory irritation | [9] |

| H302 | Harmful if swallowed | [10] |

Recommended Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. [8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [10]Avoid contact with skin and eyes. [10]* Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. [2][5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let product enter drains. [10]

Applications in Research and Development

3-(4-Methoxyphenoxy)azetidine hydrochloride is primarily utilized as a synthetic intermediate in drug discovery. The azetidine scaffold is a "bioisostere" for other common rings and provides a unique three-dimensional vector for substituents, which can be exploited to improve potency, selectivity, and pharmacokinetic properties of drug candidates. [2][3]Its utility lies in its ability to be incorporated into larger, more complex molecules targeting a wide range of biological systems, from central nervous system disorders to oncology. [2][5]

References

-

PubChem. 3-((4-Methoxyphenyl)methyl)azetidine hydrochloride. [Link]

-

EON Biotech. Azetidine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1) – (1236862-34-2). [Link]

-

AA Blocks. Safety Data Sheet. [Link]

- Google Patents.

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Angene Chemical. 3-(4-methoxyphenyl)azetidine;hydrochloride. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

Sources

- 1. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eontrading.uk [eontrading.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. rsc.org [rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. aablocks.com [aablocks.com]

A Technical Guide to Investigating the Biological Activity of 3-(4-Methoxyphenoxy)azetidine hydrochloride

Preamble: The Rationale for Investigation

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is paramount. The compound 3-(4-Methoxyphenoxy)azetidine hydrochloride represents a compelling subject for investigation, primarily due to the convergence of two structurally significant motifs: the azetidine ring and the 4-methoxyphenoxy group. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" structure in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity can confer advantageous pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and favorable receptor binding geometries.[2] Azetidine derivatives have demonstrated a diverse and potent range of pharmacological activities, including applications as anticancer, antibacterial, and central nervous system (CNS) modulating agents.[2][3]

The 4-methoxyphenoxy moiety is also a frequent component of biologically active molecules, known to participate in various receptor interactions and influence metabolic pathways. This guide provides a comprehensive framework for researchers and drug development professionals to systematically explore the biological potential of 3-(4-Methoxyphenoxy)azetidine hydrochloride, grounded in established scientific principles and methodologies.

Structural Analogs and Predicted Biological Targets

A critical first step in evaluating a novel compound is to analyze the biological activities of its structural analogs. Research into related azetidine derivatives provides a logical starting point for forming testable hypotheses.

Hypothesis: Modulation of GABAergic Neurotransmission

The most direct evidence guiding our investigation comes from studies on 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives, which have been evaluated as inhibitors of gamma-aminobutyric acid (GABA) uptake.[4] These compounds have shown moderate affinity for the GABA transporters GAT-1 and GAT-3.[4] Given the structural similarity of 3-(4-Methoxyphenoxy)azetidine hydrochloride, it is plausible that it may also interact with these transporters. Inhibition of GABA uptake in the synaptic cleft leads to an increase in GABAergic tone, a mechanism of action for several anticonvulsant and anxiolytic drugs.

A Proposed Research Cascade for Biological Characterization

To systematically elucidate the biological activity of 3-(4-Methoxyphenoxy)azetidine hydrochloride, a multi-tiered experimental approach is recommended. This cascade is designed to progress from broad, high-throughput screening to more focused, mechanism-of-action studies.

Caption: Proposed research workflow for characterizing 3-(4-Methoxyphenoxy)azetidine hydrochloride.

Tier 1: Primary Screening and Cytotoxicity

Objective: To identify initial biological targets and assess baseline toxicity.

2.1.1. Radioligand Binding Assays

-

Rationale: This technique provides a rapid and sensitive method to assess the affinity of the test compound for a wide range of receptors and transporters. Based on the activities of related azetidines, a CNS-focused panel is recommended.

-

Protocol:

-

Target Selection: A panel including GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1), dopamine transporter (DAT), and serotonin transporter (SERT).

-

Membrane Preparation: Utilize commercially available cell membranes or synaptosomes expressing the target proteins.

-

Assay Conditions: Incubate the membranes with a specific radioligand (e.g., [³H]tiagabine for GAT-1) and varying concentrations of 3-(4-Methoxyphenoxy)azetidine hydrochloride.

-

Detection: Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percent inhibition of radioligand binding at a screening concentration (typically 1-10 µM).

-

2.1.2. Cytotoxicity Assessment

-

Rationale: It is crucial to determine if the observed biological effects are due to specific interactions or general toxicity. The MTT assay is a standard colorimetric method for assessing cell viability.

-

Protocol:

-

Cell Line: Use a relevant cell line, such as human neuroblastoma SH-SY5Y cells.

-

Treatment: Culture cells in 96-well plates and expose them to a range of concentrations of the test compound for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at ~570 nm.

-

Analysis: Calculate the concentration that reduces cell viability by 50% (CC50).

-

Tier 2: Hit Validation and Functional Assays

Objective: To confirm primary hits and evaluate the functional consequences of target engagement.

2.2.1. [³H]GABA Uptake Assay

-

Rationale: If binding to GABA transporters is observed, this functional assay will determine if the compound inhibits the actual transport of GABA into cells or synaptosomes.

-

Protocol:

-

Preparation: Use primary neuronal cultures or freshly prepared rodent brain synaptosomes.

-

Incubation: Pre-incubate the preparation with varying concentrations of 3-(4-Methoxyphenoxy)azetidine hydrochloride.

-

GABA Addition: Initiate the uptake by adding [³H]GABA and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the cells/synaptosomes and measure the accumulated radioactivity using liquid scintillation counting.

-

Analysis: Determine the IC50 value for the inhibition of GABA uptake.

-

Caption: Hypothetical mechanism of action at a GABAergic synapse.

Quantitative Data Summary and Interpretation

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

| Assay Type | Endpoint | Predicted Outcome for Active Compound | Rationale |

| Radioligand Binding (GAT-1) | % Inhibition | >50% at 10 µM | Indicates significant affinity for the GABA transporter. |

| Radioligand Binding (GAT-1) | Ki | < 1 µM | Quantifies high-affinity binding to the target. |

| Cytotoxicity (MTT Assay) | CC50 | > 50 µM | A high CC50 suggests the observed activity is not due to general toxicity. |

| [³H]GABA Uptake Assay | IC50 | < 10 µM | Confirms functional inhibition of the GABA transporter. |

Conclusion and Future Directions

This technical guide outlines a logical and robust strategy for the initial biological characterization of 3-(4-Methoxyphenoxy)azetidine hydrochloride. The core hypothesis, based on structural analogy, points towards the potential modulation of GABAergic neurotransmission. The proposed experimental cascade is designed to rigorously test this hypothesis while remaining open to discovering novel activities. Positive results from this research program would warrant further investigation, including lead optimization, in vivo efficacy studies in relevant animal models of CNS disorders, and comprehensive pharmacokinetic and toxicological profiling. The unique combination of the azetidine and methoxyphenoxy moieties makes this compound a promising candidate for further exploration in the quest for novel therapeutics.

References

-

Singh, G., Singh, S., & Bhatti, R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]

-

PubChem. (n.d.). 3-((4-Methoxyphenyl)methyl)azetidine hydrochloride. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Singh, A., Kumar, A., & Sharma, S. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie, e2300465. [Link]

-

Sokoli, H., Illyés, E., Szabó, K., Káncz, A., Kátai, J., Borbás, A., & Herczegh, P. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1047. [Link]

-

Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5183–5218. [Link]

-

Sarac, R., Kähkönen, T., Tirkkonen, T., Passiniemi, M., Leppänen, J., Pasonen-Seppänen, S., ... & Gynther, J. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2536-2544. [Link]

-

Raauf, A. M. R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 13(1), 75-81. [Link]

-

Oreate AI. (2024). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Retrieved January 25, 2026, from [Link]

-

Gendron, T., & Wehbe, M. (2021). Recent progress in biological activities of synthesized phenothiazines. Molecules, 26(11), 3293. [Link]

-

G. A. Slough. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

-

Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6038-6088. [Link]

-

Venkateswararao, A., Shri Vijaya Kirubha, T., Senthamarai, R., Sarvani, B., & Vasuki, K. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica, 3(1), 439-445. [Link]

-

Beena, K. P., Sindhu, T. J., & Dhanya, S. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 104-109. [Link]

-

Sharma, P., Kumar, A., & Singh, B. (2022). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 27(21), 7261. [Link]

-

Chen, C. H., Lin, T. H., Chen, Y. C., Chen, C. T., Hsu, K. C., & Huang, W. J. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 219, 113419. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 3-(4-Methoxyphenoxy)azetidine hydrochloride

An In-Depth Technical Guide to 3-(4-Methoxyphenoxy)azetidine Hydrochloride: A Modern Building Block in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Methoxyphenoxy)azetidine hydrochloride, a heterocyclic compound of increasing interest to researchers and professionals in drug development. While the specific discovery and detailed historical timeline of this exact molecule are not extensively documented in peer-reviewed literature, its emergence coincides with the growing appreciation for the azetidine scaffold as a privileged structure in medicinal chemistry. This document synthesizes available data with established principles of organic synthesis and medicinal chemistry to offer a forward-looking perspective on its synthesis, properties, and potential applications.

Introduction: The Rise of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in contemporary drug discovery.[1] Their unique conformational properties, ability to introduce three-dimensionality into molecules, and favorable metabolic stability make them attractive isosteres for other commonly used rings.[2] The inherent ring strain of the azetidine nucleus contributes to its distinct chemical reactivity, offering synthetic handles for further functionalization.[2] The incorporation of a phenoxy moiety, specifically with a methoxy substituent, introduces functionalities known to interact with various biological targets, suggesting a rationale for the design and synthesis of 3-(4-Methoxyphenoxy)azetidine hydrochloride as a valuable building block for creating novel chemical entities with therapeutic potential.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is critical for its application in research and development.

| Property | Value | Source |

| CAS Number | 1236862-34-2 | [3] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 215.67 g/mol | [3] |

| IUPAC Name | 3-(4-methoxyphenoxy)azetidine hydrochloride | [3] |

| SMILES | COC1=CC=C(C=C1)OC2CNC2.Cl | [3] |

| Appearance | Solid | [4] |

Probable Synthetic Pathways

A likely precursor for this synthesis is N-protected 3-hydroxyazetidine. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by 4-methoxyphenoxide. The final step involves the deprotection of the nitrogen and formation of the hydrochloride salt.

Experimental Protocol: A Postulated Synthesis

The following protocol is a representative, hypothetical procedure based on common organic chemistry practices for the synthesis of similar compounds.

Step 1: N-Protection of 3-Hydroxyazetidine

-

To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Cool the reaction mixture in an ice bath.

-

Add a protecting group precursor, such as di-tert-butyl dicarbonate (for Boc protection) or benzyl chloroformate (for Cbz protection), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield the N-protected 3-hydroxyazetidine.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the N-protected 3-hydroxyazetidine in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Add a base (e.g., triethylamine or pyridine).

-

Cool the mixture to 0 °C and add p-toluenesulfonyl chloride or methanesulfonyl chloride dropwise.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed.

-

Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer, dry, and concentrate to obtain the N-protected 3-O-tosyl/mesyl-azetidine.

Step 3: Nucleophilic Substitution with 4-Methoxyphenol

-

In a separate flask, dissolve 4-methoxyphenol in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add a strong base, such as sodium hydride, to generate the corresponding phenoxide.

-

Add the N-protected 3-O-tosyl/mesyl-azetidine from Step 2 to the solution of the phenoxide.

-

Heat the reaction mixture to facilitate the substitution reaction. Monitor the progress by TLC.

-

After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product. Purify the crude product by column chromatography to yield N-protected 3-(4-methoxyphenoxy)azetidine.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the N-protected 3-(4-methoxyphenoxy)azetidine in a suitable solvent (e.g., dioxane or methanol).

-

Add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.

-

Stir the reaction at room temperature. The deprotection of the Boc group is typically rapid under acidic conditions.

-

The product, 3-(4-Methoxyphenoxy)azetidine hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Caption: Postulated synthetic pathway for 3-(4-Methoxyphenoxy)azetidine hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 3-(4-Methoxyphenoxy)azetidine hydrochloride is not widely published, its utility as a building block in drug discovery is evident from the increasing interest in azetidine-containing compounds. The azetidine ring can serve as a rigid scaffold to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.

The 4-methoxyphenoxy group is a common motif in many biologically active molecules, known to participate in hydrogen bonding and hydrophobic interactions. The combination of the azetidine core and the methoxyphenoxy side chain makes this compound a versatile starting point for the synthesis of libraries of compounds for screening against a wide range of therapeutic targets.

Recent research has highlighted the successful incorporation of substituted azetidines into potent and selective inhibitors of various enzymes and receptors. For example, a 2024 study described the development of 3-hydroxymethyl-azetidine derivatives as inhibitors of polymerase Theta, a target in cancer therapy.[5] This underscores the potential of functionalized azetidines to yield novel therapeutic agents.

Future Perspectives

The continued exploration of chemical space is a cornerstone of modern drug discovery. 3-(4-Methoxyphenoxy)azetidine hydrochloride represents a valuable, commercially available building block that enables the exploration of novel chemical matter. Its straightforward, albeit postulated, synthesis and the desirable properties of the azetidine scaffold suggest that this and similar compounds will continue to be important tools for medicinal chemists. Future research will likely focus on the incorporation of this moiety into larger molecules and the subsequent evaluation of their biological activities across various disease areas.

References

-

(No author given). 3-((4-Methoxyphenyl)methyl)azetidine hydrochloride | C11H16ClNO | CID 43810512. PubChem. Retrieved January 21, 2026, from [Link]

-

EON Biotech. (n.d.). Azetidine, 3-(4-methoxyphenoxy)-, hydrochloride (1:1) – (1236862-34-2). Retrieved January 21, 2026, from [Link]

- (No author given). (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. RSC Medicinal Chemistry.

- Bird, C. W., & Latif, M. (1980). A new synthesis of 3H-phenoxazin-3-ones. Tetrahedron, 36(5), 529-533.

- (No author given). (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 2998.

- (No author given). (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2593.

- (No author given). (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6).

- (No author given). (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 27(19), 6241.

- (No author given). (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Journal of Chemical Technology and Metallurgy, 56(6), 1185-1196.

- (No author given). (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- (No author given). (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100087.

- (No author given). (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5194-5219.

- (No author given). (2022). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. Journal of Microbiological Methods, 193, 106407.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. eontrading.uk [eontrading.uk]

- 4. 1236862-34-2|3-(4-Methoxyphenoxy)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Methoxyphenoxy)azetidine Hydrochloride

Introduction

3-(4-Methoxyphenoxy)azetidine hydrochloride is a novel heterocyclic compound of significant interest in contemporary drug discovery. Its unique structural motif, featuring a strained azetidine ring coupled with a methoxyphenoxy group, presents both opportunities and challenges in pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulating a safe, effective, and stable dosage form. This guide provides a comprehensive technical overview of the methodologies and critical considerations for characterizing the solubility and stability of this active pharmaceutical ingredient (API).

Physicochemical Properties Overview

Before delving into solubility and stability protocols, a foundational understanding of the molecule's intrinsic properties is essential.

| Property | Value/Information | Source/Method |

| Chemical Name | 3-(4-Methoxyphenoxy)azetidine hydrochloride | IUPAC |

| CAS Number | 1236862-34-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₄ClNO₂ | Elemental Analysis |

| Molecular Weight | 215.68 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Hygroscopicity | Potentially hygroscopic | To be determined experimentally |

As a hydrochloride salt, 3-(4-Methoxyphenoxy)azetidine is anticipated to exhibit enhanced aqueous solubility and stability compared to its free base form. However, the presence of the strained four-membered azetidine ring warrants a thorough investigation into its stability, particularly under acidic conditions where ring-opening degradation pathways may be a concern.[1]

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. For 3-(4-Methoxyphenoxy)azetidine hydrochloride, a comprehensive solubility profile across a range of pharmaceutically relevant solvents is necessary.

Aqueous Solubility

The aqueous solubility of an ionizable compound like 3-(4-Methoxyphenoxy)azetidine hydrochloride is pH-dependent. The World Health Organization (WHO) recommends determining the pH-solubility profile over a pH range of 1.2 to 6.8 to support biopharmaceutical classification.[2]

Experimental Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4) using pharmacopeial-grade reagents.

-

Sample Preparation: Add an excess amount of 3-(4-Methoxyphenoxy)azetidine hydrochloride to vials containing a fixed volume of each buffer.

-

Equilibration: Place the vials in a constant temperature shaker bath (37 ± 0.5 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Illustrative Aqueous Solubility Data

| pH | Temperature (°C) | Solubility (mg/mL) |

| 1.2 | 37 | > 250 |

| 2.0 | 37 | > 250 |

| 4.5 | 37 | 185.6 |

| 6.8 | 37 | 95.2 |

| 7.4 | 37 | 78.5 |

The data indicates that 3-(4-Methoxyphenoxy)azetidine hydrochloride is highly soluble in acidic conditions and its solubility decreases as the pH approaches neutrality.

Solubility in Organic and Co-solvents

Understanding the solubility in various organic solvents is crucial for downstream processing, formulation development, and analytical method development.

Experimental Protocol: Isothermal Equilibrium Method

Methodology:

-

Solvent Selection: Choose a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide).

-

Saturation: Prepare saturated solutions of 3-(4-Methoxyphenoxy)azetidine hydrochloride in each solvent at a constant temperature (e.g., 25 °C).

-

Equilibration and Analysis: Follow a similar procedure as the aqueous solubility determination (equilibration, filtration, and quantification).

Illustrative Solubility Data in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 150.3 |

| Ethanol (95%) | 25 | 85.7 |

| Propylene Glycol | 25 | 120.1 |

| Polyethylene Glycol 400 | 25 | 98.5 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 300 |

Stability Indicating Method Development

A validated stability-indicating analytical method is a prerequisite for any meaningful stability study. HPLC is the most common technique for this purpose.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 20.1 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Stability Profile

The stability of 3-(4-Methoxyphenoxy)azetidine hydrochloride must be evaluated under various stress conditions to identify potential degradation pathways and to establish its shelf-life and storage conditions, in line with ICH Q1A(R2) guidelines.[3][4][5]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to ensure the analytical method is stability-indicating.[6][7]

Experimental Workflow for Forced Degradation

Caption: Forced degradation experimental workflow.

Illustrative Forced Degradation Results

| Stress Condition | % Degradation | Major Degradants (m/z) | Potential Degradation Pathway |

| 0.1 N HCl, 60°C, 24h | 15.2% | 154.1, 138.1 | Acid-catalyzed ether cleavage and azetidine ring opening |

| 0.1 N NaOH, 60°C, 24h | 5.8% | 198.2 | Base-catalyzed hydrolysis |

| 3% H₂O₂, RT, 24h | 2.1% | 231.1 | N-oxidation |

| 80°C, 7 days (solid) | < 1.0% | - | Thermally stable |

| Photostability (ICH Q1B) | < 0.5% | - | Photostable |

The results suggest that 3-(4-Methoxyphenoxy)azetidine hydrochloride is most susceptible to degradation under acidic conditions, which aligns with the known reactivity of strained azetidine rings.[1]

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches of the API to establish a re-test period.

ICH Recommended Storage Conditions

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for appearance, assay, degradation products, and water content.

Hygroscopicity Assessment

Given that many hydrochloride salts are hygroscopic, it is crucial to evaluate the moisture sorption behavior of 3-(4-Methoxyphenoxy)azetidine hydrochloride.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the API in the DVS instrument.

-

Drying: Dry the sample under a stream of dry nitrogen until a constant weight is achieved.

-

Sorption/Desorption Cycle: Expose the sample to a programmed range of relative humidity (RH) steps (e.g., 0% to 90% and back to 0% RH) at a constant temperature (25 °C).

-

Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm.

Illustrative Hygroscopicity Classification

| Classification | % Weight Gain at 25°C/80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Moderately hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Based on the experimental data, 3-(4-Methoxyphenoxy)azetidine hydrochloride can be classified, and appropriate handling and packaging recommendations can be made.

Conclusion

This technical guide outlines a comprehensive strategy for the characterization of the solubility and stability of 3-(4-Methoxyphenoxy)azetidine hydrochloride. A thorough understanding of these properties is fundamental to the successful development of a robust and effective pharmaceutical product. The provided protocols and illustrative data serve as a roadmap for researchers and drug development professionals to navigate the critical path of API characterization. Adherence to regulatory guidelines, such as those from the ICH, is essential throughout this process to ensure the generation of high-quality data suitable for regulatory submissions.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

- Alsante, K. M., et al. (2014).

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

- Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 46(1-3), 3-23.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

-

Hughes, D. L. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1605–1610. [Link]

- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Stability Testing of Drug Substances and Drug Products Q1. [Link]

-

Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. who.int [who.int]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Abstract

The azetidine ring is a privileged four-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique combination of conformational rigidity and moderate ring strain allows for facile handling while providing novel three-dimensional chemical space for drug design.[1] This guide focuses on the 3-(4-methoxyphenoxy)azetidine core, a scaffold of particular interest for developing central nervous system (CNS) agents, most notably as ligands for monoamine transporters.[2] We will provide an in-depth exploration of the synthetic strategies required to access this core and its derivatives, discuss key structure-activity relationships (SAR), and present detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Value of the 3-Aryloxyazetidine Scaffold

The allure of the azetidine scaffold lies in its unique physicochemical properties. The ring strain, approximately 25.4 kcal/mol, is intermediate between the highly reactive aziridines and the more stable pyrrolidines, offering a balance of stability and useful reactivity.[1] This structural feature, combined with the polar nitrogen atom, makes it an attractive bioisostere for more common ring systems, often improving properties like solubility and metabolic stability.

When functionalized at the 3-position with an aryloxy group, the scaffold presents three key vectors for chemical modification, allowing for precise tuning of a compound's pharmacological profile:

-

The Azetidine Nitrogen (N-1): Serves as a primary handle for introducing diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties.

-

The Aryl Ring: Allows for systematic exploration of electronic and steric effects on target binding.

-

The Ether Linkage: While less commonly modified, it provides a crucial spatial and electronic link between the azetidine and aryl moieties.

This multi-vector design has proven particularly effective in the development of ligands for CNS targets, where the ability to fine-tune properties to achieve blood-brain barrier penetration and target specificity is paramount.[3]

Core Synthetic Strategies and Derivatization Pathways

The synthesis of 3-(4-methoxyphenoxy)azetidine and its analogs can be approached in a logical, stepwise manner. The general workflow involves the formation of a suitably protected 3-hydroxyazetidine intermediate, followed by the installation of the aryloxy group and subsequent derivatization.

Caption: General workflow for the synthesis and validation of 3-phenoxyazetidine analogs.

Synthesis of the N-Protected 3-(4-Methoxyphenoxy)azetidine Core

The most robust and widely applicable method for coupling the phenol and azetidine fragments is the Williamson ether synthesis. This reaction relies on the nucleophilic attack of a phenoxide ion on an electrophilic carbon.

-

Causality of Experimental Choice: The reaction requires a protected azetidine, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group is essential for two reasons: 1) It prevents the azetidine nitrogen from acting as a competing nucleophile, and 2) It is stable to the basic conditions of the Williamson synthesis but can be cleanly removed later under acidic conditions.[4] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to fully deprotonate the weakly acidic phenol, generating the highly nucleophilic phenoxide required for an efficient reaction.

Caption: Key reaction for installing the 4-methoxyphenoxy moiety.

Derivatization Strategies for Analog Generation

With the core scaffold in hand, the generation of a diverse library of analogs is straightforward. The primary point of diversification is the azetidine nitrogen, which becomes available after a simple deprotection step.

-

N-Functionalization (at N-1):

-

Reductive Amination: Coupling the free amine with various aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of N-alkyl derivatives.

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides under basic conditions yields amides and sulfonamides, respectively. This is a powerful method for introducing different electronic and steric features.

-

Alkylation: Direct reaction with alkyl halides, though this can sometimes lead to over-alkylation and is often lower yielding than reductive amination.

-

-

Aryl Ring Modification (at the Phenoxy Moiety):

-

The most efficient strategy is to introduce diversity by simply starting with different substituted phenols in the initial Williamson ether synthesis step. This allows for the systematic probing of how substituents on the phenyl ring influence biological activity. Research on related scaffolds has shown that substitutions, such as dichlorination, can dramatically increase affinity and tune selectivity between monoamine transporters.[2]

-

Structure-Activity Relationships (SAR) for CNS Targets

The 3-aryloxyazetidine scaffold has been successfully employed to develop potent ligands for the serotonin (SERT) and dopamine (DAT) transporters, which are key targets for treating depression and other neuropsychiatric disorders.[2]

Caption: Key modification points for tuning the biological activity of the scaffold.

| Compound Class | R¹ (N-Substituent) | R² (Phenoxy Substituent) | Target(s) | Key SAR Insight | Reference |

| SERT Selective | H, Me | 3,4-dichloro | SERT | Dichloro substitution on the phenyl ring provides high affinity and selectivity for the serotonin transporter. | [2] |

| Dual DAT/SERT | H, Me | 4-chloro | DAT, SERT | Single halogen substitution can be used to tune the compound towards a dual-acting profile. | [2] |

| General CNS | Various Alkyls | H, 4-methoxy | Various | The core scaffold provides favorable "drug-like" properties (MW, cLogP) for CNS library development. | [3] |

Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. The inclusion of in-process checks and final characterization ensures the integrity of the synthesized materials.

Protocol 1: Synthesis of tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate

-

Objective: To synthesize the N-Boc protected core scaffold via Williamson ether synthesis.

-

Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, 4-methoxyphenol, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Ethyl Acetate, Saturated aq. NH₄Cl, Brine.

-

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxyphenol (1.1 eq). Dissolve in anhydrous DMF (approx. 0.2 M).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (1.2 eq) portion-wise. Causality: This exothermic reaction generates H₂ gas and must be done slowly and cautiously. The cooling prevents temperature spikes that could lead to side reactions.

-

Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear or slightly cloudy suspension of the sodium phenoxide.

-

Azetidine Addition: Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.

-

In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azetidine is consumed. This prevents unnecessary heating or extended reaction times.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality: This step safely neutralizes any unreacted sodium hydride.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Wash the organic layer sequentially with water (2x) and brine (1x). Causality: The aqueous washes remove DMF and inorganic salts, while the brine helps to break any emulsions and dry the organic layer.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Final Validation/Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the expected structure.

-

Protocol 2: N-Deprotection and N-Benzylation

-

Objective: To remove the Boc protecting group and functionalize the resulting free amine.

-

Materials: tert-butyl 3-(4-methoxyphenoxy)azetidine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Benzyl bromide, N,N-Diisopropylethylamine (DIPEA).

-

Methodology:

-

Deprotection: Dissolve the Boc-protected starting material (1.0 eq) in DCM (approx. 0.1 M). Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.

-

Validation: Monitor the deprotection by TLC/LC-MS. A new, more polar spot corresponding to the free amine should appear.

-

Work-up (Deprotection): Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt of the amine is often used directly in the next step.

-

N-Alkylation: Dissolve the crude amine salt in DCM or DMF. Add DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes the TFA salt and scavenges the HBr generated in the subsequent alkylation step without competing in the reaction.

-

Add benzyl bromide (1.1 eq) and stir the reaction at room temperature for 4-12 hours.

-

Validation & Purification: Monitor the reaction by TLC/LC-MS. Upon completion, perform a standard aqueous work-up and purify by flash column chromatography to isolate the N-benzylated product.

-

Final Validation/Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, and HRMS.

-

Conclusion and Future Outlook

The 3-(4-methoxyphenoxy)azetidine scaffold represents a highly versatile and valuable starting point for medicinal chemistry campaigns, particularly in the CNS space. The synthetic routes are robust, and the multiple vectors for derivatization allow for a thorough exploration of the surrounding chemical space. The demonstrated ability to tune activity between key monoamine transporters highlights the scaffold's potential.

Future efforts could focus on:

-

Bioisosteric Replacement: Investigating replacements for the ether oxygen (e.g., thioether, sulfone, or amine linkage) to modulate electronic properties and metabolic stability.

-

Novel N-Substituents: Exploring more complex and functionalized N-substituents to engage with secondary binding pockets or further optimize pharmacokinetic profiles.

-

Broader Screening: Evaluating libraries of these analogs against other CNS targets (e.g., GPCRs, ion channels) to uncover new therapeutic applications for this privileged scaffold.

By leveraging the synthetic strategies and SAR principles outlined in this guide, researchers can effectively harness the potential of 3-aryloxyazetidine derivatives in their drug discovery programs.

References

-

Štveráková, D., & Slavík, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Available at: [Link]

-

Faigl, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

-

Hazeldine, S. T., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

-

Wang, X., et al. (2019). Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. organic-chemistry.org. Available at: [Link]

-

Bull, J. A., et al. (2020). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Apoptotic Agents. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Azetidine derivatives with CNS activity. ResearchGate. Available at: [Link]

-

Raauf, A. M. R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Preliminary In-Vitro Screening of 3-(4-Methoxyphenoxy)azetidine hydrochloride: A Technical Guide for Early-Stage Drug Discovery

Introduction: Rationale for the In-Vitro Profiling of 3-(4-Methoxyphenoxy)azetidine hydrochloride

The discovery and development of novel therapeutic agents are critical for addressing unmet medical needs. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1] The compound 3-(4-Methoxyphenoxy)azetidine hydrochloride incorporates this azetidine ring linked to a methoxyphenoxy moiety. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The methoxyphenyl group is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels, and the azetidine core can serve as a versatile scaffold for presenting substituents in precise orientations for molecular recognition.

This technical guide outlines a comprehensive in-vitro screening cascade designed to elucidate the preliminary biological activity profile of 3-(4-Methoxyphenoxy)azetidine hydrochloride. As Senior Application Scientist, the following protocols have been designed not merely as a sequence of steps, but as a logical, self-validating workflow. Each experimental choice is rationalized to build a coherent and trustworthy preliminary dataset, essential for making informed decisions in a drug discovery pipeline. This guide will cover initial cytotoxicity assessment, broad-based screening against major drug target classes, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Chapter 1: Foundational Assays - Establishing a Therapeutic Window

Before investigating the specific biological targets of a novel compound, it is imperative to first determine its inherent cytotoxicity. This foundational step is crucial for differentiating true pharmacological effects from non-specific toxicity and for establishing a safe concentration range for subsequent, more sensitive assays.[2][3]

Cytotoxicity Assessment in a Panel of Cell Lines